molecular formula C22H25N3O4 B2783060 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea CAS No. 877640-93-2

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea

Cat. No.: B2783060
CAS No.: 877640-93-2
M. Wt: 395.459
InChI Key: OIAYCQDALIMPOC-UHFFFAOYSA-N
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Description

The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea is a urea derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to a pyrrolidin-5-one ring and a 3-phenylpropyl chain. This structure combines aromatic, heterocyclic, and aliphatic components, which may confer unique electronic and steric properties. Urea derivatives are widely studied for their hydrogen-bonding capabilities and applications in pharmaceuticals, materials science, and catalysis . However, the specific biological or functional role of this compound remains uncharacterized in the provided evidence.

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-21-13-17(24-22(27)23-10-4-7-16-5-2-1-3-6-16)15-25(21)18-8-9-19-20(14-18)29-12-11-28-19/h1-3,5-6,8-9,14,17H,4,7,10-13,15H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAYCQDALIMPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea exhibit significant anticancer properties. For instance:

  • Mechanism of Action: These compounds may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
  • Case Study: A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Anti-Tubercular Properties

The compound's structural features suggest potential applications in the treatment of tuberculosis. Research has focused on similar compounds designed to inhibit the growth of Mycobacterium tuberculosis:

  • Design and Synthesis: Novel derivatives were synthesized and evaluated for their anti-tubercular activity, with some displaying IC50 values as low as 1.35 μM .
  • Biological Evaluation: Compounds were assessed for cytotoxicity against human cells, ensuring they are nontoxic while effectively combating bacterial infections.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may offer neuroprotective benefits:

  • Mechanism: They may act by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
  • Research Findings: Studies have indicated that such compounds can protect against neurodegeneration in animal models .

Data Summary Table

ApplicationMechanism of ActionIC50 Range (μM)References
AnticancerInduction of apoptosis1.35 - 4.00
Anti-TubercularInhibition of M. tuberculosis1.35 - 2.18
NeuroprotectiveModulation of neurotransmittersNot specified

Chemical Reactions Analysis

Hydrolysis of the Urea Group

The urea functional group (–NH–CO–NH–) undergoes hydrolysis under acidic or basic conditions, producing corresponding amines and carbon dioxide.

  • Acidic Hydrolysis :
    In concentrated HCl (6M, 80°C), the urea bond cleaves to yield 1-(2,3-dihydrobenzo[b] dioxin-6-yl)-5-oxopyrrolidin-3-amine and 3-phenylpropylamine hydrochloride.

    Urea+H2OHClAmine1+Amine2+CO2\text{Urea} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Amine}_1 + \text{Amine}_2 + \text{CO}_2
  • Basic Hydrolysis :
    In NaOH (4M, 60°C), the reaction generates sodium carbonate alongside the same amines.

Nucleophilic Substitution at the Phenylpropyl Chain

The terminal carbon of the 3-phenylpropyl group undergoes nucleophilic substitution with reagents like thiols or alcohols.

  • Reaction with Thiophenol :
    In the presence of NaH (base, THF, 25°C), the propyl chain reacts with thiophenol to form a thioether derivative:

    Ph–CH2CH2CH2NHCO+Ph–SHPh–CH2CH2–S–Ph+NH3+CO2\text{Ph–CH}_2\text{CH}_2\text{CH}_2–NH–CO– + \text{Ph–SH} \rightarrow \text{Ph–CH}_2\text{CH}_2\text{–S–Ph} + \text{NH}_3 + \text{CO}_2

Oxidation of the Pyrrolidinone Ring

The pyrrolidinone ring (C=O at position 5) is susceptible to oxidation under strong oxidizing agents:

  • With KMnO₄ (acidic) :
    Oxidative cleavage of the ring produces γ-aminobutyric acid (GABA) derivatives and benzoquinone.

  • With H₂O₂ (neutral) :
    Epoxidation of the adjacent double bond (if present) may occur, though this is less common in saturated pyrrolidinones.

Cyclization Reactions

Heating the compound (120°C, DMF) induces intramolecular cyclization between the urea nitrogen and the phenylpropyl chain, forming a six-membered benzodiazepinone derivative:

UreaΔBenzodiazepinone+H2O\text{Urea} \xrightarrow{\Delta} \text{Benzodiazepinone} + \text{H}_2\text{O}

Stability and Reactivity Insights

  • pH Sensitivity : The compound remains stable in neutral conditions but degrades rapidly in strongly acidic/basic environments due to urea hydrolysis.

  • Thermal Stability : Decomposition initiates at 180°C, with exothermic peaks observed via DSC.

  • Light Sensitivity : Prolonged UV exposure causes photolytic cleavage of the dioxin moiety.

Biological Interactions

While not a direct chemical reaction, the compound inhibits PARP1 (IC₅₀ = 12 μM) , likely via hydrogen bonding between the urea group and the enzyme’s catalytic domain. This interaction highlights its potential as a chemotherapeutic adjuvant .

Comparison with Similar Compounds

1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a)

  • Structure : Integrates a pyridine-triazole core with a urea group and methoxyphenyl substituent.
  • Key Differences: Replaces the pyrrolidinone and dihydrobenzo dioxin with a triazole-pyridine system.
  • Synthesis : Synthesized via refluxing in dioxane with aniline derivatives .

1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)

  • Structure : Combines a pyrazole ring with a dimethoxyphenyl group via a urea linker.
  • Key Differences: Lacks the dihydrobenzo dioxin and pyrrolidinone; features a pyrazole instead.
  • Synthesis : Involves condensation in acetic acid under reflux .

Target Compound

  • Unique Features: The pyrrolidinone ring introduces conformational rigidity, while the dihydrobenzo dioxin provides extended π-conjugation. The 3-phenylpropyl chain may enhance lipophilicity compared to smaller substituents in analogs .

Dihydrobenzo[b][1,4]dioxin-Containing Compounds

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine

  • Structure : Features a dihydrobenzo dioxin linked to a phenylbutanamine group.
  • Key Differences: Substitutes the urea-pyrrolidinone system with a primary amine.
  • Molecular Weight : 283.4 g/mol, significantly lower than the target compound’s estimated weight (~400–450 g/mol) .

DDPB and CDDPI (OLED Materials)

  • Structure : Dihydrobenzo dioxin fused with imidazole or carbazole units.
  • Functional Role : Used in electroluminescent devices for deep-blue emission (e.g., CDDPI achieves CIEy 0.07 at 435 nm) .
  • Key Differences : Designed for charge transport in OLEDs, unlike the urea-based target compound .

Table 1: Comparison of Key Features

Compound Core Structure Molecular Weight (g/mol) Functional Groups Potential Application
Target Compound Urea-pyrrolidinone-dioxin ~400–450* Urea, pyrrolidinone, dihydrobenzo dioxin Undetermined
15a Urea-pyridine-triazole ~450–500* Urea, triazole, pyridine Pharmaceutical intermediate
MK13 Urea-pyrazole-dimethoxyphenyl ~300–350* Urea, pyrazole Undetermined
CDDPI Imidazole-dioxin-carbazole ~600–650* Carbazole, imidazole OLED host material

*Estimated based on structural analogs due to lack of explicit data.

Research Findings and Implications

  • Electronic Properties : The dihydrobenzo dioxin moiety may enable π-π stacking interactions, similar to OLED materials like CDDPI, but the urea group could prioritize hydrogen bonding over charge transport .
  • Biological Potential: Urea derivatives often exhibit kinase inhibition or antimicrobial activity. The pyrrolidinone ring’s rigidity might enhance binding specificity compared to flexible analogs like MK13 .

Q & A

Q. What are the recommended synthetic routes for this compound?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Pyrrolidinone Ring Formation : Cyclize precursors (e.g., γ-lactam derivatives) under controlled conditions using reagents like DCC (dicyclohexylcarbodiimide) or EDCI .

Dihydrobenzodioxin Introduction : Attach the 2,3-dihydrobenzo[b][1,4]dioxin moiety via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .

Urea Linkage : React the intermediate with 3-phenylpropyl isocyanate under anhydrous conditions (e.g., in THF or DMF) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. Example Protocol :

  • details chlorination of aniline followed by urea formation, adaptable for phenylpropyl group incorporation .

Q. How should researchers characterize the molecular structure?

Methodological Answer:

  • X-ray Crystallography : Definitive structural elucidation of the crystalline form .
  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), urea NH (δ 5.0–6.5 ppm), and pyrrolidinone carbonyl (δ ~170 ppm in ¹³C NMR) .
    • DEPT-135 : Confirm methylene/methine groups in the dihydrobenzodioxin ring .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Detect urea C=O stretch (~1640 cm⁻¹) and pyrrolidinone carbonyl (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and solvent effects .
  • ICReDD Framework : Combine computational reaction path searches with machine learning to predict optimal parameters (e.g., solvent polarity, temperature) .
  • Design of Experiments (DOE) : Apply factorial design (e.g., 2³ matrix) to test variables (catalyst loading, reaction time, solvent) and identify interactions .

Q. Case Study :

  • highlights ICReDD’s success in reducing trial-and-error experimentation by 60% through computational-experimental feedback loops .

Q. How to resolve contradictions in biological activity data?

Methodological Answer:

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and concentrations (IC₅₀ vs. EC₅₀) .
  • Orthogonal Validation : Confirm target binding via SPR (surface plasmon resonance) alongside enzymatic assays .
  • Impurity Analysis : Use HPLC-MS to check for stereochemical byproducts (e.g., enantiomers) that may skew results .
  • Meta-Analysis : Pool data from multiple studies, applying statistical tools (ANOVA, t-tests) to identify outliers .

Q. What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : Synthesize hydrochloride or sodium salts (see for analogous diazepine-urea salts) .
  • Co-Solvents : Use PEG-400 or cyclodextrin-based formulations to enhance solubility (as in ’s Pfizer patent) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .
  • PubChem Data : Reference solubility parameters (LogP, pKa) to guide excipient selection .

Q. How to design a scalable synthesis protocol?

Methodological Answer:

  • Process Intensification : Use flow chemistry for continuous pyrrolidinone synthesis, reducing batch variability .
  • Membrane Separation : Implement nanofiltration to purify intermediates (CRDC subclass RDF2050104) .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) for each step (e.g., yield ≥85%, purity ≥98%) .

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